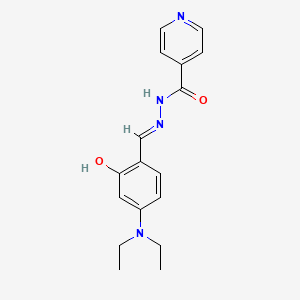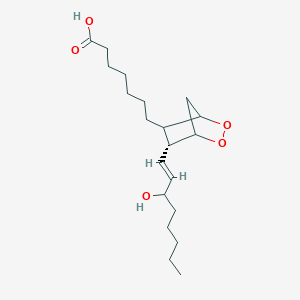
deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH: is a synthetic peptide analogue of the antidiuretic hormone arginine vasopressin. This compound is designed to mimic the effects of natural vasopressin but with modifications that enhance its stability and efficacy. It is primarily used in medical and scientific research for its potent vasopressor and antidiuretic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product.
化学反应分析
Types of Reactions: Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups under certain conditions.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Analogues with modified amino acid sequences.
科学研究应用
Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of vasopressin receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic uses in conditions like diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
作用机制
The compound exerts its effects by binding to vasopressin receptors, primarily the V2 receptor in the kidneys. This binding activates a signaling cascade that increases water reabsorption in the renal collecting ducts, leading to antidiuretic effects. Additionally, it can bind to V1 receptors in blood vessels, causing vasoconstriction and increasing blood pressure.
相似化合物的比较
Desmopressin: A synthetic analogue of vasopressin with similar antidiuretic properties but different receptor selectivity.
Terlipressin: Another vasopressin analogue used primarily for its vasoconstrictive effects in treating bleeding esophageal varices.
Lypressin: A vasopressin analogue with a slightly different amino acid sequence, used in the treatment of diabetes insipidus.
Uniqueness: Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other vasopressin analogues in terms of efficacy and safety.
属性
分子式 |
C69H91N19O16S2 |
|---|---|
分子量 |
1506.7 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,13S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75)/t45-,46-,47-,48?,49?,50?,51-,52-,53-,54-/m0/s1 |
InChI 键 |
RFMOGPSXMCHBKU-POCXYWRMSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CSSCCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)
![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)


![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)






